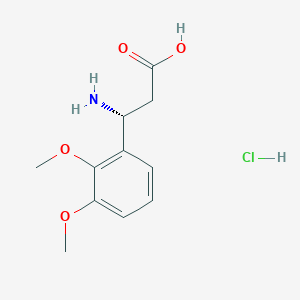
(R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of an amino group, a dimethoxyphenyl group, and a propanoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding nitrile through a reaction with hydroxylamine hydrochloride.
Reduction: The nitrile is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.
Formation of Propanoic Acid: The amine is then reacted with acrylonitrile to form the propanoic acid derivative.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can further modify the amino group, converting it to an alkylamine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents are used under controlled conditions.
Major Products Formed
Oxidation: Oximes, nitroso derivatives.
Reduction: Alkylamines.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in modulating biochemical pathways. It is used in the development of enzyme inhibitors and as a probe to study enzyme activity.
Medicine
In medicine, ®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride is investigated for its potential therapeutic effects. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The dimethoxyphenyl group enhances its binding affinity to hydrophobic pockets within proteins. These interactions modulate biochemical pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,3-Dimethoxyphenyl)propionic acid
- 3-(2,5-Dimethoxyphenyl)propionic acid
- 2,3-Dimethoxybenzoic acid
Uniqueness
®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride is unique due to the presence of the amino group, which imparts additional reactivity and potential for hydrogen bonding. This distinguishes it from other similar compounds that lack the amino functionality, making it more versatile in various applications.
Propriétés
Formule moléculaire |
C11H16ClNO4 |
|---|---|
Poids moléculaire |
261.70 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(2,3-dimethoxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO4.ClH/c1-15-9-5-3-4-7(11(9)16-2)8(12)6-10(13)14;/h3-5,8H,6,12H2,1-2H3,(H,13,14);1H/t8-;/m1./s1 |
Clé InChI |
SNIJCLKTDPRJBA-DDWIOCJRSA-N |
SMILES isomérique |
COC1=CC=CC(=C1OC)[C@@H](CC(=O)O)N.Cl |
SMILES canonique |
COC1=CC=CC(=C1OC)C(CC(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



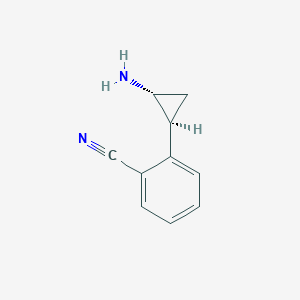
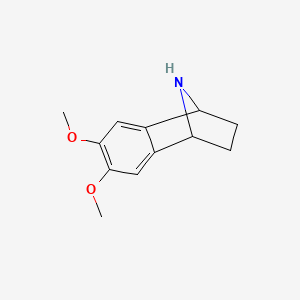
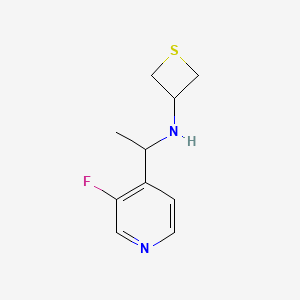

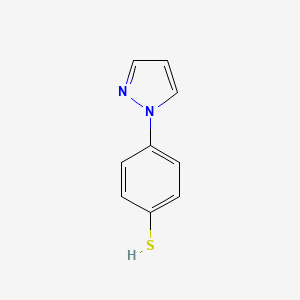
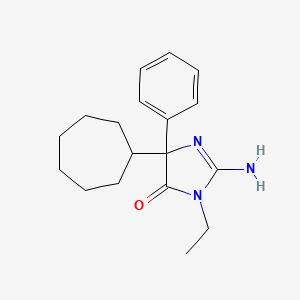


![2-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B12951082.png)
![tert-Butyl (R)-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12951084.png)
![(2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B12951091.png)


